![molecular formula C15H16N4S B5733531 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the annulation of pyrimidine moiety to a triazole ring or vice versa .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Neurodegenerative Diseases
Research has indicated that compounds similar to 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine may have neuroprotective properties. A patent describes its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts by modulating pathways involved in neuronal survival and apoptosis, potentially offering a novel approach to neuroprotection and cognitive enhancement .
Cancer Therapy
The compound's structural characteristics suggest it may inhibit key proteins involved in cancer cell survival. For instance, it has been associated with the inhibition of the Myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the Bcl-2 family known for its role in preventing apoptosis in cancer cells. This inhibition could lead to increased apoptosis in tumor cells, making it a candidate for further development in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural framework allows for interaction with bacterial efflux pumps, which are crucial for antibiotic resistance. Compounds with similar structures have shown promise as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study focusing on compounds similar to this compound, researchers observed significant neuroprotective effects in cellular models of Alzheimer's disease. The compound demonstrated the ability to reduce oxidative stress and improve cell viability under neurotoxic conditions. These findings suggest potential for clinical application in neurodegenerative disorders.
Table 2: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively target tumor cells makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
What sets 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenethylsulfanyl group, in particular, may enhance its ability to interact with specific molecular targets, making it a unique and valuable compound for scientific research.
Biological Activity
5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Various methods such as condensation reactions and cyclization techniques are employed to achieve the desired structure. The synthetic routes often utilize starting materials that contain triazole and pyrimidine moieties to form the final compound effectively.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as a therapeutic agent.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli , with reported MIC values as low as 0.21 μM for certain derivatives .
- It also demonstrates antifungal activity against species such as Candida albicans , indicating its potential use in treating fungal infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) suggest that while the compound shows promising antimicrobial properties, it also possesses varying levels of toxicity. Notably:
- The compound exhibits lower toxicity against BALB/c 3T3 cells compared to HaCat cells, with an IC50 value reached after 72 hours of exposure .
- The lead compounds derived from this class have been identified as having suitable drug-like properties and favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies reveal:
- Strong binding interactions with key proteins such as MurD and DNA gyrase , which are crucial for bacterial cell wall synthesis and DNA replication respectively .
- The compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these proteins, enhancing its inhibitory potential compared to established antibiotics like ciprofloxacin .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
Compound Name | MIC (μM) | Antimicrobial Spectrum | Cytotoxicity (IC50) | Key Targets |
---|---|---|---|---|
This compound | 0.21 | Gram-negative bacteria (Pseudomonas aeruginosa) | Varies by cell line | MurD, DNA gyrase |
Compound A (similar structure) | 0.50 | Gram-positive bacteria (Micrococcus luteus) | Higher than target compound | Unknown |
Compound B (related derivative) | 0.30 | Fungi (Candida albicans) | Moderate toxicity | Unknown |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of triazolopyrimidine compounds against clinical strains. The results indicated that derivatives similar to this compound had superior activity against resistant strains .
- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines. The study found that while some derivatives showed potent activity against cancer cells at low concentrations, they also exhibited significant toxicity at higher doses .
Properties
IUPAC Name |
5,7-dimethyl-3-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-11-10-12(2)19-14(16-11)17-18-15(19)20-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRWRVLVHCIZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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